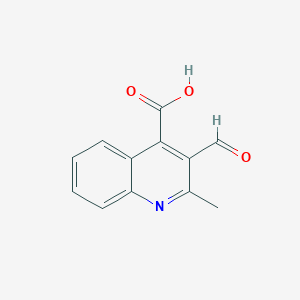

3-Formyl-2-methylquinoline-4-carboxylic acid

Description

Properties

Molecular Formula |

C12H9NO3 |

|---|---|

Molecular Weight |

215.20 g/mol |

IUPAC Name |

3-formyl-2-methylquinoline-4-carboxylic acid |

InChI |

InChI=1S/C12H9NO3/c1-7-9(6-14)11(12(15)16)8-4-2-3-5-10(8)13-7/h2-6H,1H3,(H,15,16) |

InChI Key |

IGIXRSLNQUHGQU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1C=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-2-methylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatin reacts with methyl ketones in the presence of a base. Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone under acidic conditions .

Industrial Production Methods

Industrial production of quinoline derivatives often employs microwave irradiation techniques to enhance reaction efficiency and yield. This method is environmentally friendly and reduces the use of harmful solvents. The use of transition metal catalysts and ionic liquids in these reactions further improves the atom economy and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-Formyl-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

Oxidation: 3-Carboxy-2-methylquinoline-4-carboxylic acid.

Reduction: 3-Hydroxymethyl-2-methylquinoline-4-carboxylic acid.

Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

3-Formyl-2-methylquinoline-4-carboxylic acid has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its role in developing new therapeutic agents.

Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Formyl-2-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA, leading to the disruption of cellular processes. The specific pathways involved depend on the functional groups present and the nature of the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline-4-carboxylic Acids

The biological and chemical profiles of 3-formyl-2-methylquinoline-4-carboxylic acid are influenced by its substituents. Below is a comparative analysis with key analogs:

Structural and Functional Group Variations

*Calculated based on molecular formula (C₁₂H₉NO₃).

Physicochemical Properties

- Solubility: The carboxylic acid group at position 4 improves aqueous solubility compared to esterified analogs. For example, 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid is sparingly soluble in chloroform and methanol , while the target compound’s formyl group may slightly reduce solubility in nonpolar solvents.

- Thermal Stability: Quinoline-4-carboxylic acids generally exhibit melting points above 200°C. For instance, 4k (a related quinoline derivative) melts at 223–225°C , suggesting similar stability for the target compound.

Biological Activity

3-Formyl-2-methylquinoline-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound belongs to the quinoline family, characterized by a fused ring structure that contributes to its reactivity and biological interactions. The presence of both formyl and carboxylic acid functional groups enhances its potential for various chemical reactions, including enzyme inhibition and receptor binding.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit significant antibacterial activity against various strains of bacteria, including:

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

These results indicate that structural modifications to quinoline derivatives can enhance antibacterial efficacy, making them potential candidates for antibiotic development.

Enzyme Inhibition

This compound has demonstrated inhibitory effects on various enzymes, which is crucial for its potential therapeutic applications:

- Acetylcholinesterase (AChE) Inhibition : This compound has been identified as a moderate inhibitor of AChE, an enzyme linked to neurodegenerative diseases such as Alzheimer’s. The inhibition mechanism involves competitive binding to the active site of the enzyme, thereby preventing substrate hydrolysis .

- Antioxidant Activity : Studies have shown that this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems, which is vital for preventing cellular damage.

Study on Antibacterial Efficacy

In a recent study evaluating the antibacterial properties of various quinoline derivatives, this compound was synthesized and tested against multiple bacterial strains. The findings revealed that it not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics like ampicillin .

Neuroprotective Effects

Another significant study focused on the neuroprotective potential of this compound. In vitro assays indicated that the compound could protect neuronal cells from oxidative damage induced by amyloid-beta peptides, suggesting its potential role in treating Alzheimer’s disease .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Binding Affinity : The compound's structure allows it to bind effectively to enzyme active sites or receptor sites, modulating their activity.

- Reactive Intermediates : Upon metabolic conversion, it may form reactive intermediates that exert biological effects through various signaling pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Formyl-2-methylquinoline-4-carboxylic acid, and what intermediates are critical?

- Methodology : Synthesis typically involves cyclization of substituted precursors (e.g., nitroarylacetic acids) under reflux with formaldehyde and base catalysts (e.g., K₂CO₃ in toluene). The formyl group is introduced via controlled oxidation of a methyl substituent or via Vilsmeier-Haack formylation. Key intermediates include methyl 2-nitrophenylacetic acid derivatives and 3-methylquinoline intermediates .

- Characterization : Intermediate purity is verified via TLC and HPLC. Final product validation uses H/C NMR and IR spectroscopy to confirm the formyl group (C=O stretch ~1700 cm⁻¹) and carboxylic acid moiety .

Q. What analytical techniques are recommended for structural confirmation of this compound?

- Primary Methods : X-ray crystallography (for definitive stereochemical analysis, as seen in related quinoline-4-carboxylic acid derivatives) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

- Supplementary Data : H NMR coupling patterns distinguish aromatic protons, while F NMR (if fluorinated analogs are synthesized) identifies halogen substituents .

Q. How should researchers handle stability and storage of this compound?

- Stability : The compound is hygroscopic; store in airtight containers under inert gas (N₂/Ar) at −20°C. Avoid exposure to light and moisture to prevent decomposition of the formyl group .

- Decomposition Risks : Thermal degradation produces CO and NOₓ under combustion; incompatibility with strong oxidizers should be assessed via DSC/TGA .

Advanced Research Questions

Q. How can reaction yields be optimized during formylation of 2-methylquinoline-4-carboxylic acid precursors?

- Strategies :

- Use stoichiometric POCl₃ in DMF (Vilsmeier reagent) at 0–5°C to minimize side reactions.

- Monitor reaction progress via in-situ FTIR to detect formyl group formation.

- Post-synthesis, purify via recrystallization (ethanol/water) or silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) .

- Yield Contradictions : Discrepancies in literature yields (e.g., 40–75%) may arise from impurities in starting materials. Pre-purify intermediates via column chromatography .

Q. What mechanistic insights explain unexpected by-products during synthesis?

- Common By-Products :

- N-Oxides : Formed via oxidation of the quinoline nitrogen under acidic conditions. Mitigate by using milder oxidants (e.g., MnO₂ instead of KMnO₄) .

- Esterification : Carboxylic acid may esterify if alcohols are present. Use anhydrous solvents and molecular sieves .

Q. How can researchers resolve contradictions in reported biological activities of quinoline-4-carboxylic acid derivatives?

- Case Study : Antimicrobial assays may show variability due to differences in bacterial strains (e.g., Gram-positive vs. Gram-negative). Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

- Data Interpretation : Use meta-analysis to compare IC₅₀ values across studies. Structural activity relationships (SAR) highlight the formyl group’s role in enhancing membrane permeability .

Methodological Tables

Table 1 : Key Synthetic Parameters for Formylation

Table 2 : Stability Assessment Under Variable Conditions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.